

role of TMP195 in modulating immune responses

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Compound of Interest

Compound Name: *TMP195*

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An In-depth Technical Guide on the Role of **TMP195** in Modulating Immune Responses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TMP195 is a first-in-class, selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors that target the catalytic activity of a broad range of HDACs, **TMP195** functions by occupying the acetyl-lysine binding pocket of class IIa HDACs, thereby modulating their protein-protein interactions and gene regulatory functions. This selectivity results in a distinct immunomodulatory profile, primarily centered on the reprogramming of myeloid cells, particularly macrophages. In preclinical models, **TMP195** redirects tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to a pro-inflammatory and anti-tumoral (M1-like) phenotype. This polarization enhances phagocytosis, antigen presentation, and the secretion of inflammatory cytokines, which in turn activates the adaptive immune system, including cytotoxic T lymphocytes. This guide provides a comprehensive overview of the mechanism of action of **TMP195**, its impact on key signaling pathways, and its therapeutic potential, particularly in combination with immunotherapy.

Mechanism of Action: Selective Inhibition of Class IIa HDACs

TMP195 exhibits high selectivity for class IIa HDACs, a unique subgroup of deacetylases that have weak intrinsic catalytic activity and function primarily as transcriptional corepressors by recruiting other enzymes to chromatin. They achieve this by interacting with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][2] **TMP195**'s mechanism does not rely on chelating the zinc ion in the catalytic site, which is a common feature of pan-HDAC inhibitors like vorinostat.[3] Instead, it competitively binds to the acetyl-lysine binding channel.[4] This disrupts the interaction between class IIa HDACs and their binding partners, liberating transcription factors like MEF2 to activate gene expression.[2][5]

This selective action predominantly affects the gene expression of monocytes and macrophages, with minimal impact on lymphocytes.[6] The inhibition leads to histone hyperacetylation, a hallmark of increased transcriptional activity, and the expression of genes associated with a pro-inflammatory immune response.[7]

Data Presentation: Quantitative Analysis of **TMP195** Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of **TMP195**.

Table 1: Inhibitory Potency of **TMP195** against HDAC Isoforms

HDAC Isoform	Type	Inhibition Constant (Ki)
HDAC4	Class IIa	59 nM[4][8]
HDAC5	Class IIa	60 nM[4][8]
HDAC7	Class IIa	26 nM[4][8]
HDAC9	Class IIa	15 nM[4][8]

| Class I & IIb | - | >10 µM |

Table 2: Effective Concentrations of **TMP195** in Preclinical Models

Model System	Application	Concentration / Dosage	Observed Effect	Reference(s)
Bone Marrow-Derived Macrophages (BMDMs)	M1 Polarization	40 μ M	Increased phosphorylation of p38, JNK, NF- κ B p65.	[7]
Human Monocytes	Differentiation	300 nM	Influenced responses to CSF-1 and CSF-2.	[8]
MC38 Colorectal Cancer Mouse Model	In Vivo Therapy	50 mg/kg/day (i.p.)	Significant reduction in tumor weight and volume.	[7]
MMTV-PyMT Breast Cancer Mouse Model	In Vivo Therapy	50 mg/kg/day (i.p.)	Reduced tumor burden and pulmonary metastases.	[9]

| LPS-Induced Acute Kidney Injury Mouse Model | In Vivo Therapy | 20 mg/kg (i.p.) | Reduced serum creatinine and BUN levels. |[10] |

Table 3: Immunomodulatory Effects of **TMP195** on Macrophage Populations In Vivo

Cancer Model	Treatment Group	M1 Macrophage Proportion (% of Total Macrophages)	Reference
Colitis-Associated Cancer (CAC)	Control	24.67 ± 4.01%	[7]
	TMP195	46.69 ± 5.76%	[7]
MC38 Transplanted Tumor	Control	42.45 ± 2.56%	[7]
	TMP195	61.72 ± 6.26%	[7]
MC38 Transplanted Tumor	PD-1 Blockade	60.86 ± 2.78%	[7]

| | PD-1 Blockade + **TMP195** | 71.90 ± 3.12% |[11] |

Core Immunomodulatory Role: Macrophage Reprogramming

The primary immunomodulatory function of **TMP195** is the reprogramming of macrophages. In the tumor microenvironment (TME), TAMs often adopt an M2-like phenotype, which suppresses anti-tumor immunity and promotes tumor growth and angiogenesis. **TMP195** treatment reverses this polarization.[12]

Key effects on macrophages include:

- Promotion of M1 Polarization: **TMP195** drives macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like CD86 and MHC-II.[7]
- Enhanced Phagocytosis: **TMP195**-treated macrophages show increased phagocytic activity against tumor cells.[6]
- Increased Cytokine Secretion: Treatment leads to a significant increase in the release of pro-inflammatory cytokines, including IL-1 β , IL-6, IL-12, and TNF- α . [7]

- Chemokine Modulation: **TMP195** blocks the production of the pro-tumoral chemokine CCL2 while increasing the secretion of CCL1.[4][8]
- Recruitment of New Monocytes: Evidence suggests that **TMP195** acts by inducing the recruitment of new monocytes into the tumor, which then differentiate into anti-tumor macrophages, rather than by re-polarizing existing TAMs.[6]

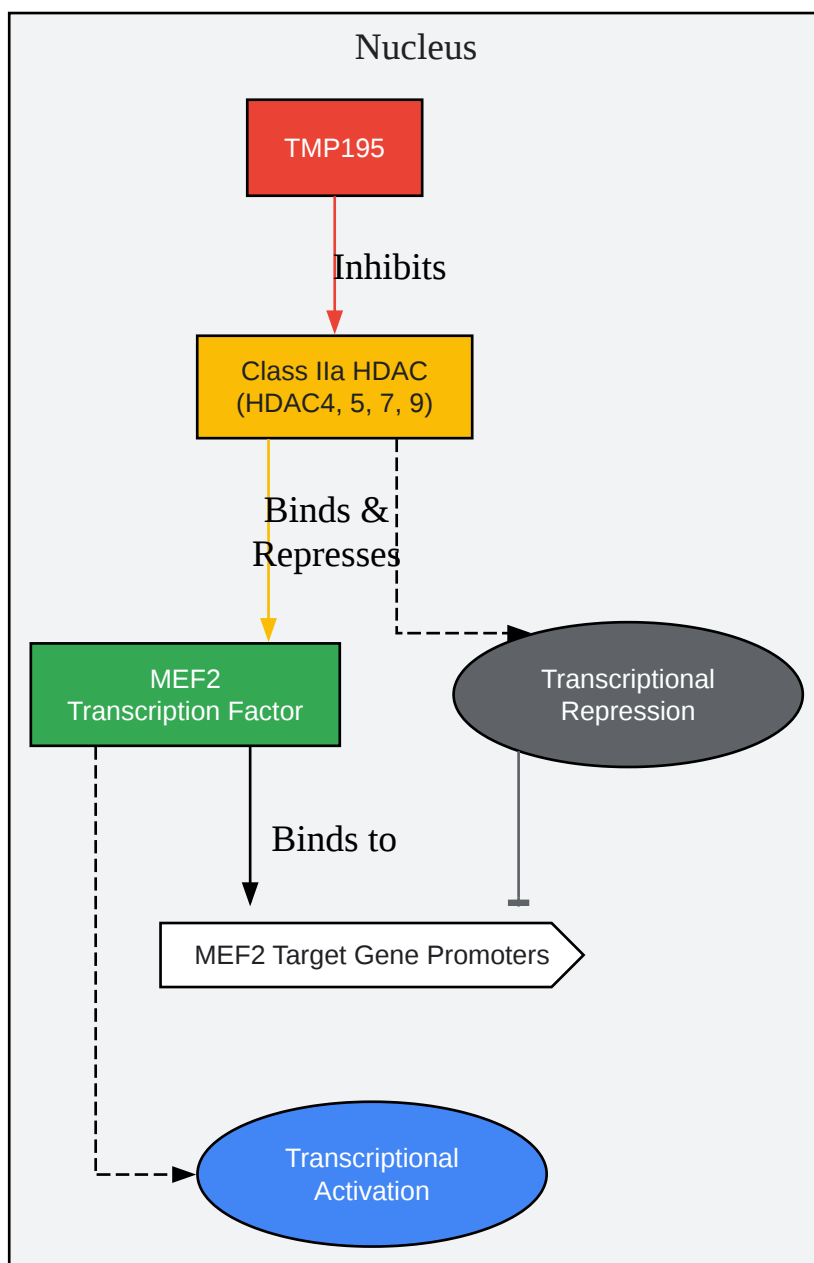
This reprogramming of macrophages creates a pro-inflammatory TME that is less hospitable to tumor growth and enhances the efficacy of other cancer therapies.[9]

Key Signaling Pathways

TMP195 modulates several critical signaling pathways to exert its effects on immune cells.

The Class IIa HDAC-MEF2 Axis

Class IIa HDACs act as signal-responsive repressors of MEF2 transcription factors.[1] In their basal state, HDACs like HDAC4 and HDAC7 bind to MEF2 on the DNA, preventing the transcription of MEF2 target genes.[2][5] **TMP195**, by inhibiting this interaction, allows MEF2 to recruit co-activators and initiate the transcription of genes involved in the inflammatory response.



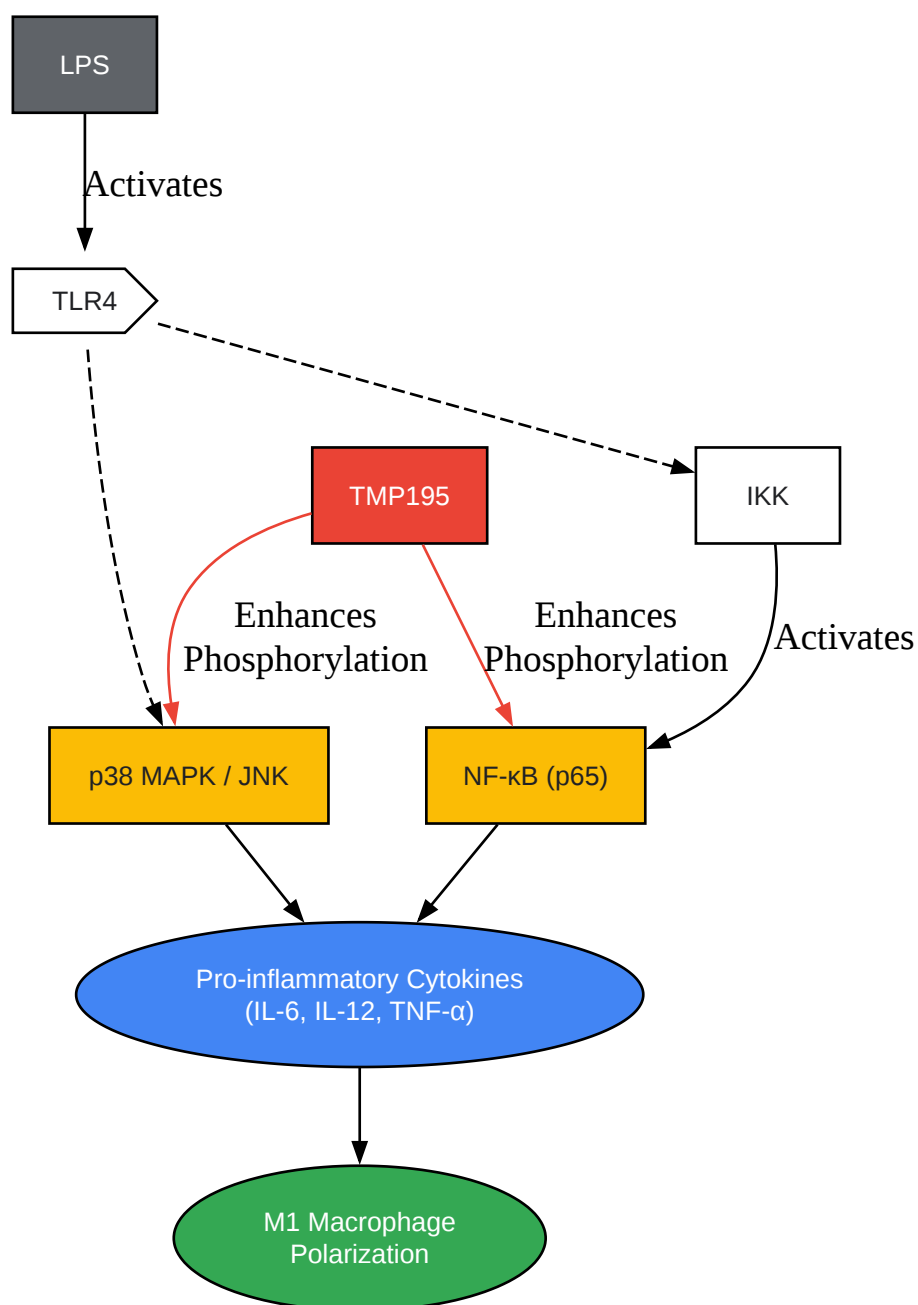
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Caption: **TMP195** disrupts the repressive binding of Class IIa HDACs to MEF2 transcription factors.

MAPK and NF- κ B Pathways

In macrophages, **TMP195** treatment leads to the sustained activation of key inflammatory signaling pathways.[7] Upon stimulation (e.g., with LPS), **TMP195** enhances the

phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF- κ B.[7] The activation of these pathways is critical for the production of inflammatory cytokines like IL-6, IL-12, and TNF- α , which are hallmarks of M1 macrophage function.[7] The mechanism may involve inhibiting the deacetylation of components within these pathways or altering the expression of upstream regulators.[10]



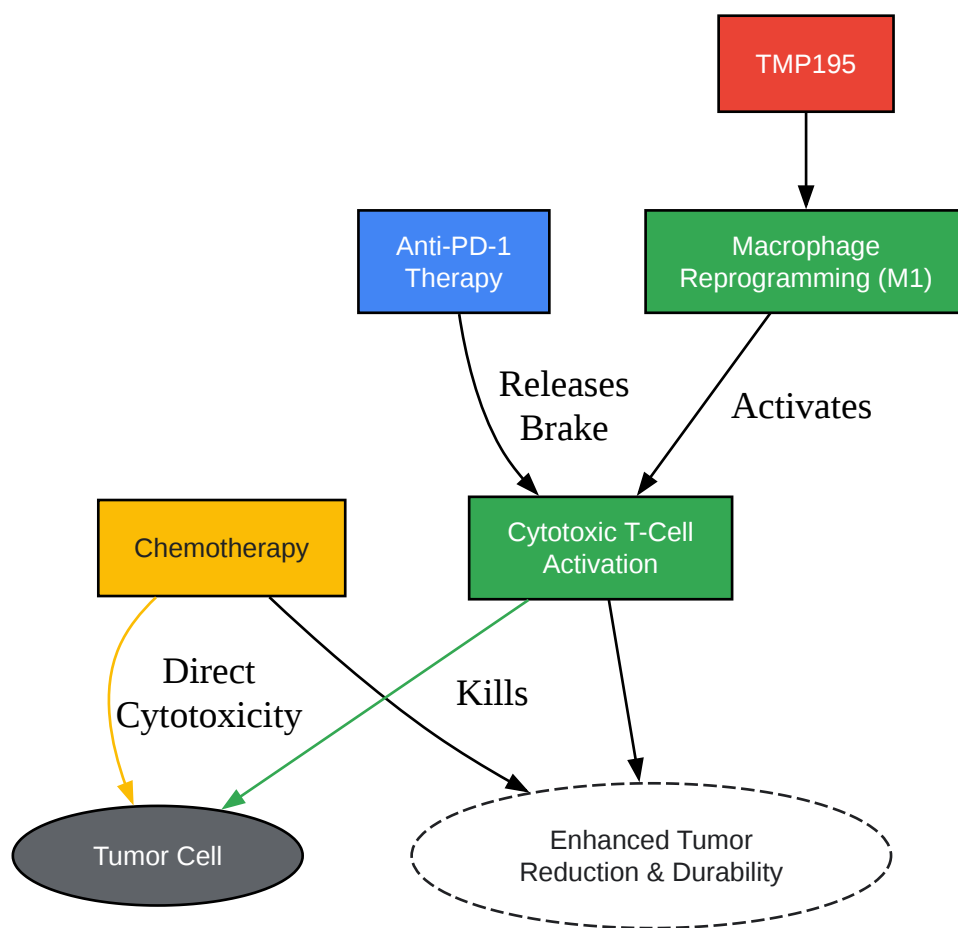
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Caption: **TMP195** enhances LPS-induced activation of MAPK and NF-κB pathways in macrophages.

Therapeutic Implications and Combination Strategies

The ability of **TMP195** to convert an immunologically "cold" tumor microenvironment to a "hot" one makes it a prime candidate for combination therapies.

- **Combination with Checkpoint Blockade:** In colorectal and breast cancer models, **TMP195** enhances the efficacy of anti-PD-1 therapy.^{[7][9]} By increasing the number of pro-inflammatory M1 macrophages and subsequently activating cytotoxic T cells, **TMP195** can overcome resistance to checkpoint inhibitors.^[11]
- **Combination with Chemotherapy:** Combining **TMP195** with standard chemotherapeutic agents like paclitaxel has been shown to significantly enhance the durability of tumor reduction in breast cancer models.^[9]



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Caption: Logical relationship of **TMP195** in combination with standard cancer therapies.

Experimental Protocols

In Vivo Murine Tumor Model Protocol

This protocol is a composite based on studies using MC38 colorectal and MMTV-PyMT breast cancer models.[7][9]

- Cell Implantation:
 - For subcutaneous models, inject 1×10^6 MC38 colon carcinoma cells in a 100 μ L suspension into the flank of 6-8 week old C57BL/6 mice.[7]
 - For autochthonous models like MMTV-PyMT, tumors develop spontaneously.[9]

- **TMP195 Formulation:**
 - Dissolve **TMP195** in DMSO to create a stock solution.
 - For intraperitoneal (i.p.) injection, the vehicle is typically DMSO or a formulation of DMSO, PEG300, Tween80, and ddH₂O.[8]
- **Treatment Regimen:**
 - Begin treatment when tumors are established (e.g., 5 days post-inoculation).[7]
 - Administer **TMP195** daily via i.p. injection at a dose of 50 mg/kg.[7]
 - The control group receives an equal volume of the vehicle (e.g., DMSO).[7]
- **Combination Therapy (PD-1 Blockade):**
 - Administer anti-PD-1 antibody (e.g., 100-200 µg per mouse) via i.p. injection, typically every 3-4 days, alongside the daily **TMP195** treatment.
- **Endpoint Analysis:**
 - Monitor tumor growth via caliper measurements ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
 - At the study endpoint (e.g., ~20 days), sacrifice mice and harvest tumors, blood, and lungs (for metastasis) for further analysis (flow cytometry, IHC, ELISA).[7]

Macrophage Polarization and Flow Cytometry

This protocol outlines the analysis of macrophage polarization in tumor tissue.[7][9]

- **Tissue Processing:**
 - Mince harvested tumors and digest in a solution containing collagenase IV at 37°C for 1-2 hours to create a single-cell suspension.[7]
 - Filter the suspension through a 70 µm cell strainer and centrifuge at 400 x g for 10 minutes at 4°C.[7]

- Cell Staining:
 - Perform a live/dead stain (e.g., FITC Fixable Green Dead Cell Stain Kit) for 30 minutes.[7]
 - Wash cells and resuspend in FACS buffer (PBS + 2% FBS).
 - Block Fc receptors with anti-CD16/32 antibody.
 - Incubate cells with a cocktail of fluorochrome-conjugated primary antibodies for 30 minutes at 4°C. A typical panel includes:
 - Leukocytes: Anti-CD45
 - Myeloid Cells: Anti-CD11b
 - Macrophages: Anti-F4/80
 - M1 Marker: Anti-CD86 or Anti-MHC-II
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Gate on live, singlet, CD45+ cells to identify the immune population.
 - Within the CD45+ gate, identify macrophages as CD11b+ F4/80+.
 - Quantify M1 macrophages as the percentage of CD86+ or MHC-II+ cells within the total macrophage (CD11b+ F4/80+) population.[7]



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Caption: Workflow for analyzing macrophage polarization in tumors via flow cytometry.

Western Blot for Histone Acetylation and Signaling Proteins

This protocol is for assessing target engagement and downstream signaling.[\[7\]](#)[\[13\]](#)[\[14\]](#)

- Cell Lysis and Protein Extraction:
 - For in vitro studies, treat BMDMs with 100 ng/mL LPS and 40 μ M **TMP195** for 2 hours.[\[7\]](#)
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may be required.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Prepare samples with LDS sample buffer and a reducing agent (DTT).
 - Separate 20-30 μ g of protein on a 10% Bis-Tris or high-percentage polyacrylamide gel (for small histones).
 - Transfer proteins to a PVDF or 0.2 μ m nitrocellulose membrane (optimal for histones).[\[14\]](#)
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
 - Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
 - Target Engagement: Acetyl-Histone H3, Total Histone H3[\[7\]](#)
 - Signaling: Phospho-p38, Phospho-JNK, Phospho-NF- κ B p65, and their total protein counterparts.[\[7\]](#)
 - Loading Control: β -actin or α -tubulin.

- Detection:
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.^[7]
 - Visualize bands using an enhanced chemiluminescence (ECL) kit and an imaging system.^[7]
 - Quantify band density using software like ImageJ, normalizing phosphoproteins to total proteins and acetyl-histone to total histone.^[7]

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